2-Oxo-1-phenylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-1-phenylpropyl acetate is an organic compound with the molecular formula C11H10O3 It is an ester derived from the reaction between 2-oxo-1-phenylpropanol and acetic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Oxo-1-phenylpropyl acetate can be synthesized through several methods. One common approach involves the esterification of 2-oxo-1-phenylpropanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants.
Another method involves the hydration of 1-phenylprop-2-yn-1-yl acetate using a gold(I) catalyst, followed by biotransformation to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of biocatalysts and enzyme-mediated reactions is also explored to achieve high enantioselectivity and regioselectivity in the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxo-1-phenylpropyl acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can hydrolyze to form 2-oxo-1-phenylpropanol and acetic acid.
Reduction: It can be reduced to 2-phenylpropan-1-ol using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Lithium aluminum hydride, diisobutylaluminum hydride.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 2-Oxo-1-phenylpropanol, acetic acid.
Reduction: 2-Phenylpropan-1-ol.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Oxo-1-phenylpropyl acetate has several applications in scientific research:
Biology: It serves as a substrate in enzyme-catalyzed reactions to study enzyme specificity and activity.
Medicine: It is explored for its potential use in drug development due to its unique chemical properties.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of 2-oxo-1-phenylpropyl acetate involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, in enzyme-catalyzed reactions, it acts as a substrate, undergoing transformation to yield specific products. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Oxo-4-phenylbutenoate: Similar in structure but with an additional carbon in the chain.
Phenoxy acetamide: Shares the phenyl group but differs in the functional groups attached.
Uniqueness
2-Oxo-1-phenylpropyl acetate is unique due to its specific ester linkage and the presence of both a ketone and an acetate group. This combination of functional groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and industrial applications .
Eigenschaften
CAS-Nummer |
19275-80-0 |
---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
(2-oxo-1-phenylpropyl) acetate |
InChI |
InChI=1S/C11H12O3/c1-8(12)11(14-9(2)13)10-6-4-3-5-7-10/h3-7,11H,1-2H3 |
InChI-Schlüssel |
VYHMUKHYGLLMEN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.